

# physicochemical properties of (-)-STYLOPINE

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## Compound of Interest

Compound Name: (-)-STYLOPINE

CAS No.: 84-39-9

Cat. No.: B192457

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## Technical Monograph: (-)-Stylopine

Physicochemical Characterization, Biosynthetic Architecture, and Pharmacological Interface[1]  
[2]

## Executive Technical Summary

**(-)-Stylopine** (Tetrahydrocoptisine) is a tetracyclic tetrahydroprotoberberine alkaloid (

) predominantly isolated from *Chelidonium majus* and *Corydalis* species.[1] As the levorotatory (

)-enantiomer, it serves as a critical biosynthetic precursor to benzophenanthridine alkaloids (e.g., chelidonine) and protopine.

In contemporary drug development, **(-)-stylopine** has emerged as a scaffold of interest due to its dual-mechanism capability: modulation of the NF-

B inflammatory pathway and inhibition of VEGFR2 signaling in osteosarcoma models.[1] This guide provides a definitive technical reference for the isolation, identification, and physicochemical handling of this alkaloid.

## Molecular Identity & Physicochemical Core[1]

The following data aggregates experimental and predicted values essential for formulation and assay development.

**Table 1: Physicochemical Profile**

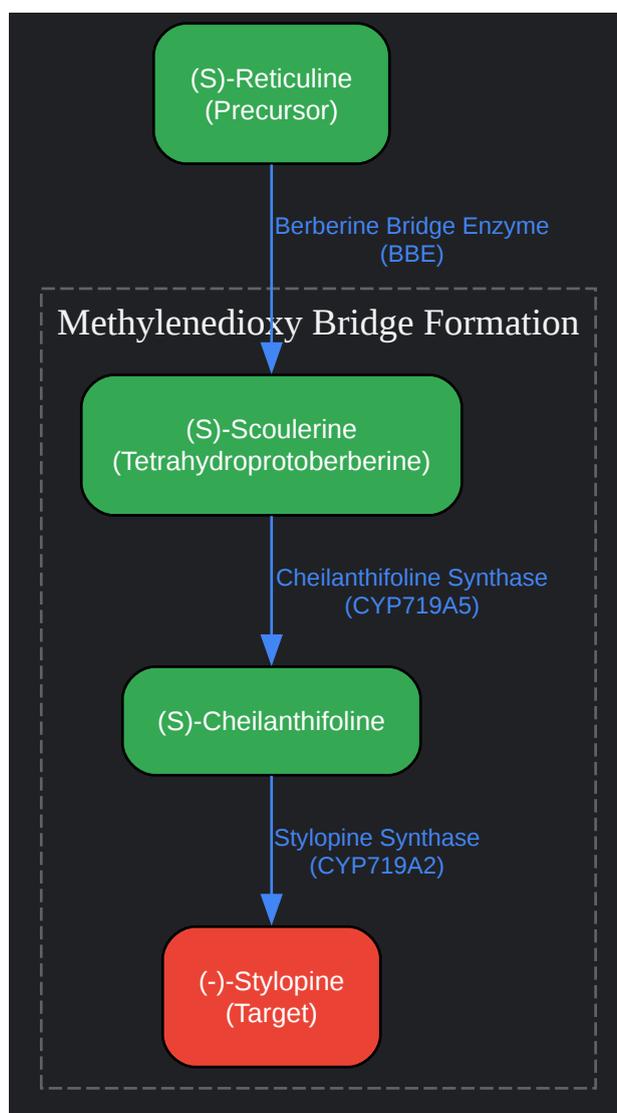
Property	Value / Descriptor	Technical Note
IUPAC Name	(1S)-2,3,9,10-bis(methylenedioxy)-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine	The (-)-configuration at C14 (biosynthetic numbering) is critical for bioactivity.[1][3]
CAS Registry	84-39-9	Specific to the (-)-isomer.[1]
Molecular Weight	323.34 g/mol	Monoisotopic Mass: 323.1158
Formula		Tetracyclic isoquinoline core. [1]
Melting Point	202 – 204 °C	Crystalline solid (needles from EtOH/CHCl <sub>3</sub> ). [1]
Solubility (LogS)	-4.2 (Predicted)	High: CHCl <sub>3</sub> , Pyridine.[1] Moderate: MeOH, EtOH.[1] Insoluble: Water.[1][2]
Lipophilicity (LogP)	2.6 – 2.9	Permeable to BBB; requires liposomal or nanoparticle formulation for aqueous delivery.[1]
pKa (Predicted)	6.8 – 7.2	Basic nitrogen (quinolizidine bridge).[1] Protonates readily in dilute HCl.[1]
Appearance	Colorless to pale yellow needles	Sensitive to photo-oxidation in solution.[1]

## Biosynthetic Architecture

**(-)-Stylopine** is synthesized via the reticuline pathway.[1] Understanding this pathway is essential for bioengineering applications and metabolic engineering in yeast (*S. cerevisiae*) or plant tissue culture.[1]

## Diagram 1: Biosynthetic Pathway of (-)-Stylopine

This flow illustrates the enzymatic conversion from the central precursor (S)-Reticuline to **(-)-Stylopine**. [1]



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Figure 1: Enzymatic cascade transforming (S)-reticuline to **(-)-stylopine** via sequential methylenedioxy bridge formation mediated by CYP719 enzymes.[1][4]

## Isolation & Purification Protocol

This protocol details the extraction of **(-)-stylopine** from *Chelidonium majus* roots.<sup>[1][5]</sup> It utilizes the alkaloid's pH-dependent solubility switch (acid-soluble salt vs. base-soluble free base) to achieve high purity.<sup>[1]</sup>

### Reagents Required<sup>[1][2][3][6]</sup>

- Methanol (HPLC Grade)<sup>[1]</sup>
- Hydrochloric Acid (5% v/v)<sup>[1]</sup>
- Ammonium Hydroxide ( , 25%)
- Chloroform ( )<sup>[1]</sup>
- Silica Gel (60 Å, 230–400 mesh)

### Step-by-Step Methodology

- Crude Extraction:
  - Macerate 500g of dried, powdered root material in 2.0 L of Methanol for 48 hours at room temperature.
  - Filter and evaporate the solvent in vacuo (40°C) to yield a dark crude residue.
- Acid-Base Fractionation (Critical Step):
  - Resuspend the residue in 500 mL of 5% HCl. Sonicate for 20 minutes to ensure protonation of the quinolizidine nitrogen.
  - Wash: Extract the acidic solution with -hexane (3 x 200 mL) to remove lipids and chlorophyll.<sup>[1]</sup> Discard the hexane layer.

- Basification: Adjust the aqueous phase to pH 9–10 using dropwise on an ice bath. Note: Precipitation of alkaloids will occur.
- Extraction: Extract the basic aqueous phase with (3 x 300 mL).
- Purification:
  - Dry the combined layers over anhydrous and concentrate.
  - Column Chromatography: Load onto Silica Gel.[1]
  - Mobile Phase: Gradient elution starting with :MeOH (100:0) (95:5).[1][6] (-)-**Stylopine** typically elutes before protopine.[1]
- Crystallization:
  - Recrystallize the relevant fractions from a mixture of Ethanol/Chloroform (1:1) to yield colorless needles.[1]

## Analytical Profiling

Validation of the isolated compound requires multi-modal analysis.

### HPLC-DAD Method[1][3][8]

- Column: C18 Reverse Phase (e.g., Phenomenex Gemini, 5 $\mu$ m, 250 x 4.6 mm).[1]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid[3]

- B: Acetonitrile + 0.1% Formic Acid[3]
- Gradient: 10% B to 60% B over 20 mins.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: 290 nm (Absorption max for tetrahydroprotoberberine core).[1]

## Spectral Signatures (Diagnostic)[1]

- Mass Spectrometry (ESI+):

324.1

. [1]

- <sup>1</sup>H-NMR (CDCl

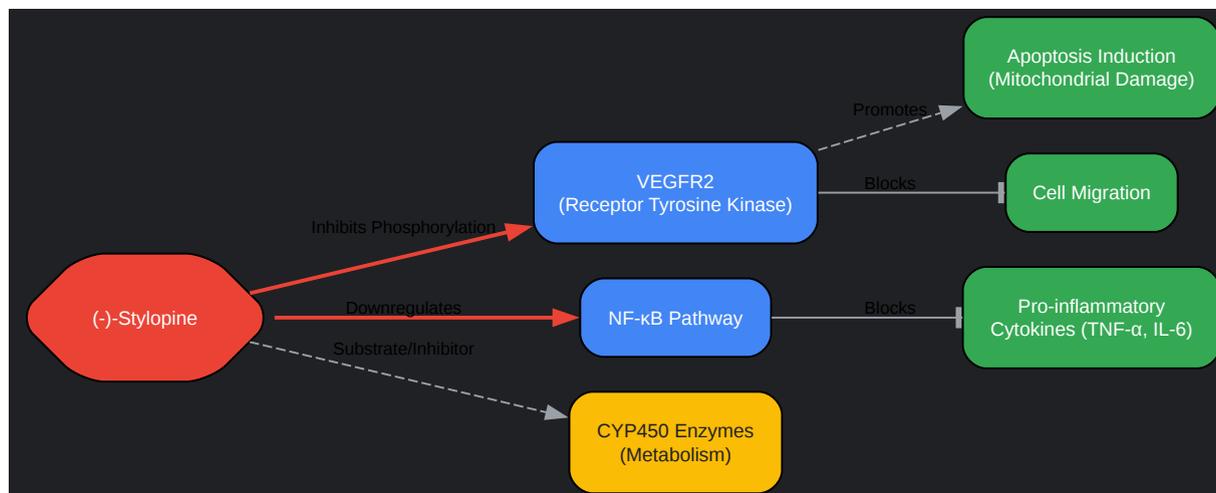
, 500 MHz):

- 5.92 (2H, s) and 5.94 (2H, s): Characteristic two methylenedioxy groups ( ). [1]
- 6.6–6.7 (4H, m): Aromatic protons on rings A and D. [1]
- 3.5–4.2 (m): B-ring methylene protons (diagnostic of the tetrahydro-isoquinoline motif). [1]

## Pharmacological Interface

(-)-**Stylopine** exhibits significant potential in oncology and inflammatory regulation.[1] The diagram below maps its validated interactions.

## Diagram 2: Mechanism of Action (Osteosarcoma & Inflammation)



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Figure 2: Pharmacological interaction map showing **(-)-stylopine's** inhibition of VEGFR2 phosphorylation leading to apoptosis in MG-63 cells, and suppression of NF-

B mediated inflammation.[1][7]

## References

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